N-benzyl-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
N-Benzyl-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-based acetamide derivative characterized by a 6-oxopyridazinone core substituted with a 4-chlorophenyl group at position 3 and an acetamide side chain modified with a benzyl group. Its molecular formula is C₁₉H₁₆ClN₃O₂, with a molecular weight of 361.8 g/mol. The compound’s structure combines a lipophilic 4-chlorophenyl moiety and a polar acetamide group, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-benzyl-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c20-16-8-6-15(7-9-16)17-10-11-19(25)23(22-17)13-18(24)21-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQKLLPJIZVETO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate then undergoes cyclization with ethyl acetoacetate to yield 3-(4-chlorophenyl)-6-oxopyridazine. The final step involves the N-benzylation of the pyridazinone derivative using benzyl bromide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or chlorophenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl bromide in the presence of potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzyl-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-benzyl-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinone-acetamide derivatives are a well-studied class of compounds due to their diverse bioactivities. Below is a systematic comparison of N-benzyl-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide with structurally related analogs, focusing on synthetic routes, substituent effects, and pharmacological insights.
Key Observations:
The N-benzyl group in the target compound and L702-0182 improves lipophilicity, which may influence blood-brain barrier permeability compared to halogenated aryl groups (e.g., 8a, 8b).
Synthetic Challenges: Halogenated derivatives (e.g., 8a, 8b) exhibit lower yields (10–46%) due to steric and electronic challenges during amide coupling .
Pharmacological Potential: Compounds with methylthio groups (e.g., 8a–c) show moderate activity as FPR agonists, while the dihydroindole variant (L702-0182) may offer improved solubility for CNS applications . The target compound’s 4-chlorophenyl group is structurally distinct from these analogs, suggesting unique selectivity profiles.
Biological Activity
N-benzyl-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound with a unique molecular structure that includes a benzyl group, a chlorophenyl moiety, and a pyridazinone core. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
The compound's chemical formula is , with a molecular weight of 373.83 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H18ClN3O2 |
| Molecular Weight | 373.83 g/mol |
| CAS Number | 921851-67-4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of various enzymes and receptors, which can lead to significant physiological effects. For instance, its structural components suggest potential interactions with neurotransmitter systems, possibly influencing cognitive functions and neurodegenerative processes.
Anticancer Activity
Recent studies have evaluated the anticancer properties of compounds related to this compound. For example, derivatives with similar structures have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) | Notes |
|---|---|---|---|
| 7f | HepG2 | 16.782 | Highest anti-proliferative activity observed |
| 7a | HepG2 | 20.667 | Good anticancer activity |
| Sorafenib | HepG2 | 5.971 | Standard reference for comparison |
These findings indicate that modifications in the chemical structure can significantly enhance the biological activity of related compounds.
Acetylcholinesterase Inhibition
Another area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Compounds similar to this compound have been tested for their ability to inhibit AChE effectively.
In vitro assays demonstrated that certain derivatives exhibited strong AChE inhibitory activity, suggesting potential therapeutic applications for cognitive enhancement and neuroprotection.
Case Studies
- Study on Anticancer Properties : A recent investigation into the anticancer effects of pyridazinone derivatives revealed that compounds structurally related to this compound showed significant cytotoxicity against liver cancer cell lines (HepG2). The study utilized MTT assays to determine cell viability and IC50 values, indicating promising therapeutic potential.
- Neuropharmacological Evaluation : Research focusing on the neuropharmacological effects of similar compounds highlighted their potential as AChE inhibitors. These studies employed molecular docking techniques to elucidate binding interactions with AChE, providing insights into their mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
